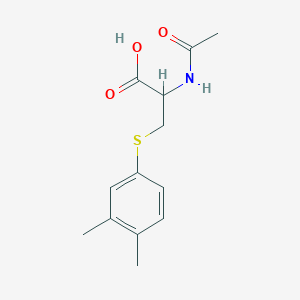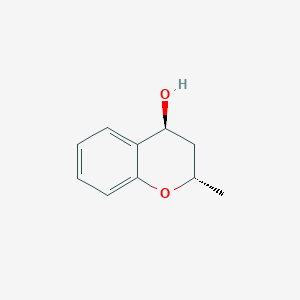
trans-2-Methyl-4-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Methyl-4-chromanol: is an organic compound with the molecular formula C10H12O2. It belongs to the class of chromanols, which are bicyclic heterocycles containing a benzopyran ring system. This compound is known for its structural similarity to vitamin E derivatives and has been studied for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.
Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin, which provides a high yield of the desired product.
Double Reduction of Coumarins: This method involves the double reduction of coumarins into 2-chromanols, which can then be further modified to obtain trans-2-Methyl-4-chromanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly at the benzylic position, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are commonly used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for substitution reactions at the benzylic position.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of chromanol.
Substitution: Substituted chromanol derivatives.
Scientific Research Applications
Chemistry: trans-2-Methyl-4-chromanol is used as an intermediate in the synthesis of various natural products and biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is structurally similar to vitamin E, which is known for its role in protecting cells from oxidative damage .
Medicine: Research has shown that this compound and its derivatives may have potential therapeutic applications due to their antioxidant and anti-inflammatory properties. These compounds are being investigated for their potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its antioxidant properties .
Mechanism of Action
The mechanism of action of trans-2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. This antioxidant activity is primarily due to the presence of the hydroxyl group on the chromanol ring, which can donate a proton to neutralize free radicals .
Comparison with Similar Compounds
α-Tocopherol: A form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
δ-Tocopherol: Known for its anti-inflammatory properties.
Uniqueness: trans-2-Methyl-4-chromanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other tocopherols, it has a trans configuration and a methyl group at the 2-position, which influences its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1 |
InChI Key |
DWBIZQGILMWHRS-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C2O1)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


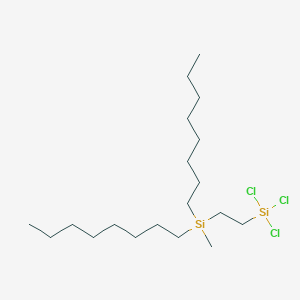

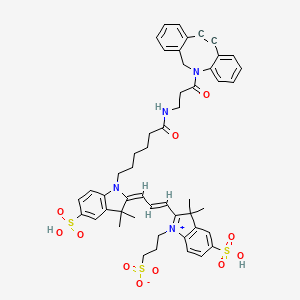
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

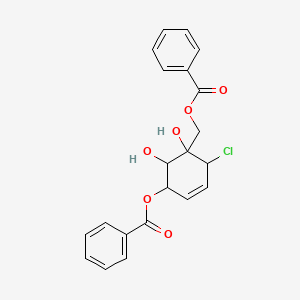
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)


